![molecular formula C14H11NS B601857 1-Cyclopropyl-4-isothiocyanatonaphthalene CAS No. 878671-95-5](/img/structure/B601857.png)
1-Cyclopropyl-4-isothiocyanatonaphthalene
Overview
Description
1-Cyclopropyl-4-isothiocyanatonaphthalene is an organic compound with the CAS Number: 878671-95-5 . It has a molecular weight of 225.31 and its IUPAC name is 1-cyclopropyl-4-isothiocyanatonaphthalene . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of 1-Cyclopropyl-4-isothiocyanatonaphthalene is C14H11NS . The InChI code for this compound is 1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2 .Physical And Chemical Properties Analysis
1-Cyclopropyl-4-isothiocyanatonaphthalene is a solid at room temperature . The compound’s molecular weight is 225.31 .Scientific Research Applications
Synthesis and Structural Analysis : Durucasu, Saracoglu, and Balcı (1991) explored the reactions of 1H-cyclopropa[b]naphthalene with different compounds, providing insights into its chemistry and potential applications in synthesis (Durucasu, Saracoglu, & Balcı, 1991).
Spectral Properties and Synthesis : Halton et al. (1986) investigated the synthesis and spectral properties of alkylidenecycloproparenes derived from 1H-cyclopropa[b]naphthalene, contributing to the understanding of its physical, spectral, and chemical properties (Halton, Randall, Gainsford, & Stang, 1986).
Novel Synthetic Methods : Müller and Rodriguez (1985) synthesized derivatives of 1H-cyclopropa[b]naphthalene, highlighting its role in the development of new synthetic pathways (Müller & Rodriguez, 1985).
Mesomorphic Properties : Seed et al. (2009) reported the synthesis and mesomorphic properties of novel naphthylisothiocyanates, a category that includes compounds like 1-Cyclopropyl-4-isothiocyanatonaphthalene, demonstrating their potential in materials science (Seed, Pantalone, Sharma, & Grubb, 2009).
Therapeutic and Diagnostic Applications : Abate et al. (2011) studied analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, which is structurally related to 1-Cyclopropyl-4-isothiocyanatonaphthalene, indicating its potential use in oncology and diagnostic imaging (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Safety and Hazards
The safety information for 1-Cyclopropyl-4-isothiocyanatonaphthalene indicates that it is dangerous . The hazard statements include H301+H331;H315;H319;H335 . Precautionary measures include P501;P261;P270;P271;P264;P280;P302+P352;P337+P313;P305+P351+P338;P362+P364;P332+P313;P301+P310+P330;P304+P340+P311;P403+P233;P405 .
properties
IUPAC Name |
1-cyclopropyl-4-isothiocyanatonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPTWMNSFHCZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-isothiocyanatonaphthalene |
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